molecular formula C19H18O4 B4771269 2-(4-Methoxyphenyl)-6-propoxychromen-4-one

2-(4-Methoxyphenyl)-6-propoxychromen-4-one

Cat. No.: B4771269
M. Wt: 310.3 g/mol
InChI Key: RXUWAWGCCMDKGB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-propoxychromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a chromone core substituted with a methoxy group at the 4-position and a propoxy group at the 6-position. Chromones are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-propoxychromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 6-propoxy-2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux to facilitate the formation of the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-propoxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone ring to dihydrochromone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydrochromone derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-propoxychromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-propoxychromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species (ROS) and prevent oxidative damage.

    Modulating signaling pathways: Influencing pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-6-propoxychromen-4-one can be compared with other similar compounds, such as:

    Flavonoids: Like quercetin and kaempferol, which also possess antioxidant and anti-inflammatory properties.

    Coumarins: Such as umbelliferone and esculetin, known for their diverse biological activities.

    Other chromones: Like 6-methoxyflavone and 7-hydroxyflavone, which share structural similarities and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-propoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-10-22-15-8-9-18-16(11-15)17(20)12-19(23-18)13-4-6-14(21-2)7-5-13/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUWAWGCCMDKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.